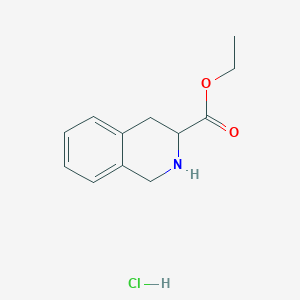

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

説明

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2. It is a derivative of tetrahydroisoquinoline, a structure that is significant in medicinal chemistry due to its presence in various natural products and therapeutic agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline ring system, which is then esterified to produce the ethyl ester derivative .

Industrial Production Methods

Industrial production methods for this compound often utilize multicomponent reactions (MCRs) due to their efficiency and high yield. These methods improve atom economy and selectivity, making them suitable for large-scale production .

化学反応の分析

Types of Reactions

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve alkyl halides under basic conditions .

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C12H16ClNO2

- Molecular Weight : 241.71 g/mol

- IUPAC Name : Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride

- CAS Number : 15912-56-8

The compound features a tetrahydroisoquinoline structure, a significant scaffold in medicinal chemistry known for its diverse biological activities. Its unique properties stem from the combination of the ethyl ester and hydrochloride functionalities, which enhance its reactivity and potential applications in drug development and synthesis.

Chemistry

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the construction of complex organic molecules and natural products. The compound is particularly valuable for synthesizing various alkaloids and pharmaceuticals due to its structural versatility.

Biology

In biological research, this compound is investigated for its potential therapeutic effects. Studies have shown that it can act as an inhibitor in several biochemical pathways. For instance:

- Modulation of Receptors : this compound interacts with peroxisome proliferator-activated receptors (PPARs), influencing lipid metabolism and glucose homeostasis .

- Protein-Tyrosine Phosphatase Inhibition : It has been demonstrated to inhibit Protein-Tyrosine Phosphatase 1B (PTP-1B), enhancing insulin signaling pathways.

Medicine

The compound is being explored for its potential applications in treating neurological disorders. Its ability to modulate neurotransmission pathways positions it as a candidate for drug development targeting conditions such as depression and anxiety.

Industrial Applications

In the chemical industry, this compound is used as an intermediate in the production of fine chemicals and agrochemicals. Its role as a precursor in various synthesis processes makes it essential for developing new materials and compounds.

Case Study 1: Neuroprotective Effects

A study demonstrated that this compound possesses neuroprotective properties by reducing oxidative stress in neuronal cells. The findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 2: Antidiabetic Activity

Research indicated that the compound enhances insulin sensitivity through PTP-1B inhibition in diabetic models. This effect highlights its therapeutic potential for managing type 2 diabetes mellitus.

作用機序

The mechanism of action of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level . The exact pathways and targets depend on the specific application and the derivative being studied .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the ethyl ester and hydrochloride functionalities.

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an ethyl ester.

Uniqueness

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific ester and hydrochloride functionalities, which confer distinct chemical properties and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development .

生物活性

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (ETHIC) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

ETHIC has the molecular formula and a molecular weight of approximately 241.71 g/mol. It is classified as a hydrochloride salt of ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, which contributes to its unique pharmacological properties. The isoquinoline structure is known for its role in various biological activities and serves as a scaffold for numerous alkaloids.

Target Interactions

ETHIC acts primarily through its interactions with various biomolecules, particularly receptors involved in neurotransmission and metabolic regulation. Key targets include:

- Peroxisome Proliferator-Activated Receptors (PPARs) : ETHIC has been shown to modulate PPAR activity, influencing lipid metabolism and glucose homeostasis.

- Protein-Tyrosine Phosphatase 1B (PTP-1B) : The compound inhibits PTP-1B activity, enhancing insulin signaling pathways.

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Cell Signaling : ETHIC modulates intracellular signaling pathways that regulate gene expression related to metabolism and inflammation.

- Neurotransmitter Systems : It interacts with dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

Neuroprotective Effects

Research indicates that ETHIC may possess neuroprotective properties. It has been implicated in the modulation of neurotransmitter systems that are critical for cognitive functions and mood regulation. Studies have shown that it can influence neuronal survival and function under stress conditions .

Anti-inflammatory Properties

ETHIC's ability to activate PPARs suggests it may exert anti-inflammatory effects. By modulating gene expression related to inflammation, it could potentially be beneficial in treating inflammatory diseases .

Pharmacokinetics

ETHIC is stable under standard laboratory conditions but should be stored in a dark place at temperatures between 2-8°C to maintain its integrity. Its pharmacokinetic profile indicates efficient absorption and distribution within biological systems, making it suitable for further therapeutic exploration.

Case Studies and Research Findings

Several studies have highlighted the biological significance of ETHIC:

- Study on Cellular Effects : A study demonstrated that ETHIC influences cellular metabolism by activating PPARγ, leading to increased glucose uptake in adipocytes.

- Neuropharmacological Investigation : In vitro studies indicated that ETHIC enhances the viability of neuronal cells under oxidative stress conditions, suggesting potential use as a neuroprotective agent .

- Metabolic Regulation : Research found that ETHIC effectively lowers blood glucose levels in diabetic animal models by enhancing insulin sensitivity through PTP-1B inhibition.

特性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLWWGAFDIKVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424950 | |

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57980-74-2 | |

| Record name | ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。